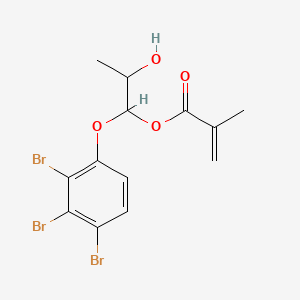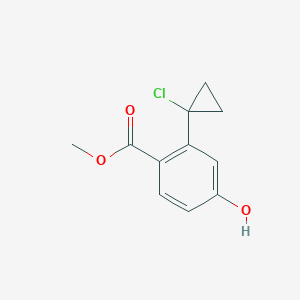
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a chlorocyclopropyl group and a hydroxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate typically involves multiple steps. One common method starts with the preparation of 1-chlorocyclopropyl intermediates, which are then reacted with hydroxybenzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like diethyl ether or toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of safer solvents and more efficient catalysts to minimize environmental impact and production costs .
化学反应分析
Types of Reactions
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorocyclopropyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
科学研究应用
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocyclopropyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .
相似化合物的比较
Similar Compounds
Prothioconazole: A fungicide with a similar chlorocyclopropyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Another compound with a chlorocyclopropyl group used in various chemical syntheses.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research and industry .
属性
CAS 编号 |
83662-53-7 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC 名称 |
methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(14)8-3-2-7(13)6-9(8)11(12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
InChI 键 |
HGQRLGAFFRMMDP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)O)C2(CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


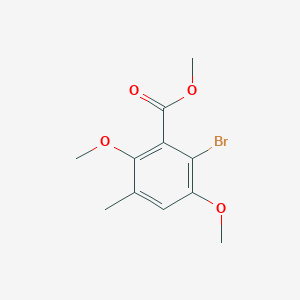
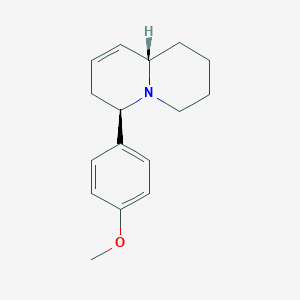
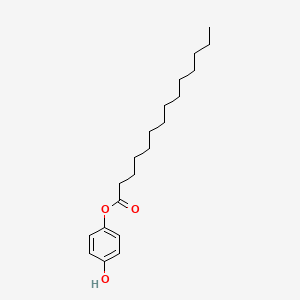
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
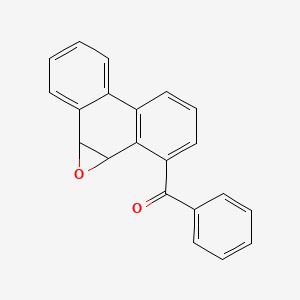
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
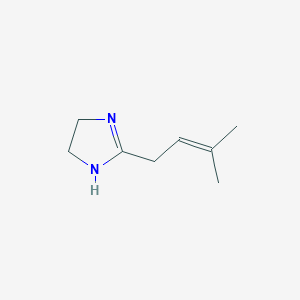
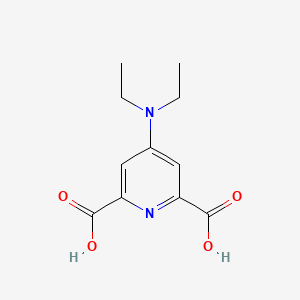
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
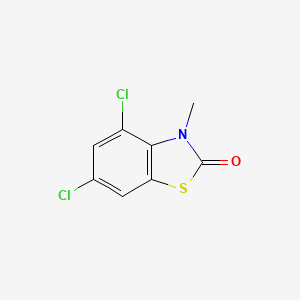
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
